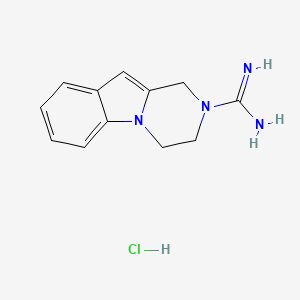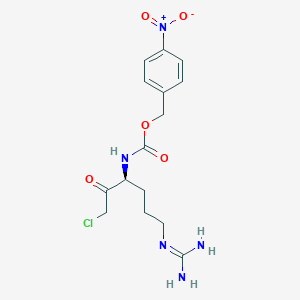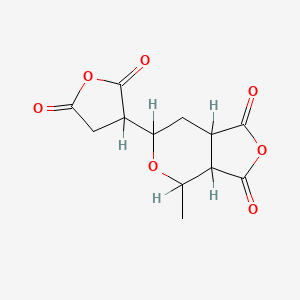
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Syntheses and Biological Activity
A study by Han et al. (1990) discussed the synthesis of the alternating copolymer poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) from maleic anhydride and methyl 3,4-dihydro-2H-pyran-2-carboxylate. This copolymer showed biological activity similar to the reference polymer DIVEMA, with a strong antitumor activity when bound with 5-fluorouracil (Han et al., 1990).
Polynucleotide Analogs
Han et al. (1992) synthesized 2-(Thymin-1-ylmethyl)-3,4-dihydro-2H-pyran and 2-(adenin-9-ylmethyl)-3,4-dihydro-2H-pyran, which, after polymerization with maleic anhydride, yielded polymers analogues of poly(thymidylic acid) and poly(adenylic acid) (Han et al., 1992).
Synthesis and Properties of Polysaccharide-type Polymers
Komada et al. (1978) prepared Poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene), a polysaccharide-type polymer, demonstrating properties like natural dextran and significant water sorption (Komada et al., 1978).
Antitumor Activity of Poly(3,4-dihydro-2h-pyran-co-maleic anhydride-co-vinyl acetate)
Can et al. (2005) studied the antitumor activity of poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), showing its potential in vitro cytotoxicities against human Burkitt lymphoma cell line (Can et al., 2005).
Adjuvant Effects of Pyran Copolymer
Regelson (1978) highlighted the molecular weight-related biologic effects of Pyran copolymer, including its immunoadjuvant properties and potential in antitumor and antiviral therapies (Regelson, 1978).
Inhibition of DNA Polymerases
Dicioccio and Srivastava (1978) found that Pyrans, as co-polymers of divinyl ether and maleic anhydride, inhibited terminal deoxyribonucleotidyltransferase from human cells more potently than other DNA polymerases, including those from simian sarcoma virus (Dicioccio & Srivastava, 1978).
Eigenschaften
IUPAC Name |
6-(2,5-dioxooxolan-3-yl)-4-methyl-4,6,7,7a-tetrahydro-3aH-furo[3,4-c]pyran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O7/c1-4-9-6(11(15)19-12(9)16)2-7(17-4)5-3-8(13)18-10(5)14/h4-7,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJEAWMNSBEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)C3CC(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949315 | |
| Record name | 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26427-28-1 | |
| Record name | 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)


![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)
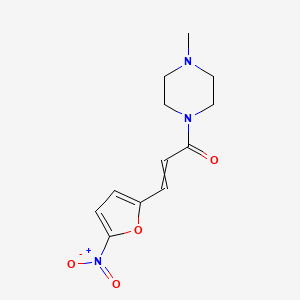
![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)
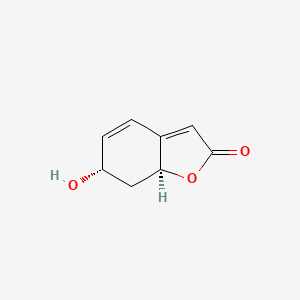
![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)




